molecular formula C6H11NO3 B1283481 4-(2-Hydroxyethyl)morpholin-3-one CAS No. 41036-01-5

4-(2-Hydroxyethyl)morpholin-3-one

Cat. No.: B1283481
CAS No.: 41036-01-5
M. Wt: 145.16 g/mol
InChI Key: NLQNYAFMZKEJEO-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)morpholin-3-one is a chemical compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its versatility and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Hydroxyethyl)morpholin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 2,2’-iminobis[ethanol] with potassium tert-butylate in toluene at 75°C for 1 hour, followed by the addition of methyl chloroacetate in toluene at the same temperature for 2 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinones.

Scientific Research Applications

4-(2-Hydroxyethyl)morpholin-3-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-Hydroxyethyl)morpholin-3-one include:

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and versatility. This makes it particularly useful in a wide range of scientific and industrial applications.

Properties

IUPAC Name

4-(2-hydroxyethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQNYAFMZKEJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571007
Record name 4-(2-Hydroxyethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41036-01-5
Record name 4-(2-Hydroxyethyl)-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41036-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Hydroxyethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(3-oxomorpholino)ethyl 2-chloroacetate (400 g, 1.81 mol) in methanol (2 L) was added dropwise to a cooled (15° C.) solution of potassium hydroxide (203 g, 3.62 mol) in methanol (10 L). This was followed by the addition methanol (3 L). The resulting solution was allowed to react overnight while the temperature was maintained at room temperature. The mixture was then filtered, and the filtrate was concentrated under reduced pressure. The resulting residue taken up in 1 L of dichloromethane, washed with 250 ml of water, dried over sodium sulfate, filtered and concentrated under reduced pressure. Purification was performed by distillation under reduced pressure (0.08 mm Hg) collecting the fraction that came over at 140° C. to afford the title compound.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
203 g
Type
reactant
Reaction Step Two
Quantity
10 L
Type
solvent
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium tert-butoxyde (176 g, 1.1 eq.) was added to 1440 ml of toluene. The suspension was heated to 75° C. and maintained for 30 minutes until complete dissolution of the white solid. At this temperature diethanolamine (150 g, 1 eq.) was slowly added. The thick pale yellow suspension was maintained with strong stirring for 30 minutes and methyl chloroacetate (163 g, 1.05 eq.) was added slowly. The solution was maintained at the same temperature for two hours. To the warm mixture methanol (600 ml) was added and cooled at room temperature, salts were filtrated and the organic layer concentrated until dry. Compound (IV) was obtained as an orange oil (204 g, 98%) which was distilled under high vacuum to obtain it as a highly pure colorless oil (80%, bp5 180° C.). IR (film) (n cm-1): 3410, 2934, 2874, 1633, 1501, 1350, 1141. MS (EI), (m/z, %): 145 (M+., 12), 114 (M-CH2OH, 100), 86 (M-NC2H4OH, 65), 74 (M-71, 7), 56 (M-89, 41), 42 (M-103, 44).
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
1440 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
163 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Yield
98%

Synthesis routes and methods III

Procedure details

Dissolve 4-(2-benzyloxy-ethyl)-morpholin-3-one (1.7 g, 7.23 mmol) in ethanol (25 mL) and add 5% Pd/C (0.30 g). Hydrogenate at 60 psi overnight, filter the black mixture through Celite®, and wash the Celite® with additional ethanol (approximately 10 mL). Concentrate the filtrate to give the title compound as an oil (0.7 g, 70%). MS (ES+) 146.3 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 4.11 (s, 2H), 3.83 (t, 2H, J=5.1 Hz), 3.73 (t, 2H, J=5.3 Hz), 3.49 (t, 2H, J=5.3 Hz), 3.43 (t, 2H, J=5.1 Hz), 3.12 (s, 1H).
Name
4-(2-benzyloxy-ethyl)-morpholin-3-one
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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